molecular formula C29H42O3 B14213180 2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate CAS No. 794564-05-9

2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate

Cat. No.: B14213180
CAS No.: 794564-05-9
M. Wt: 438.6 g/mol
InChI Key: RTKDFAMEZFVHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to an ethyl chain and a tetradecanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate typically involves the esterification of 2-[4-(Benzyloxy)phenyl]ethanol with tetradecanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents can be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the benzyloxy group.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems, particularly in the context of ester hydrolysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The benzyloxy group can interact with various enzymes and receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Benzyloxy)phenyl]ethanol: Similar structure but lacks the tetradecanoate ester group.

    2-[4-(Benzyloxy)phenyl]ethyl acetate: Contains an acetate ester group instead of tetradecanoate.

    2-[4-(Benzyloxy)phenyl]ethyl benzoate: Contains a benzoate ester group.

Uniqueness

2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate is unique due to its long-chain tetradecanoate ester group, which imparts distinct physical and chemical properties. This long-chain ester group can influence the compound’s solubility, melting point, and interaction with biological membranes, making it suitable for specific applications in research and industry.

Properties

CAS No.

794564-05-9

Molecular Formula

C29H42O3

Molecular Weight

438.6 g/mol

IUPAC Name

2-(4-phenylmethoxyphenyl)ethyl tetradecanoate

InChI

InChI=1S/C29H42O3/c1-2-3-4-5-6-7-8-9-10-11-15-18-29(30)31-24-23-26-19-21-28(22-20-26)32-25-27-16-13-12-14-17-27/h12-14,16-17,19-22H,2-11,15,18,23-25H2,1H3

InChI Key

RTKDFAMEZFVHKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.